2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione
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Description
2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as isoindolines and isoindoline-1,3-diones, have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is suggested that isoindolines and isoindoline-1,3-diones interact with the dopamine receptor d3 . This interaction could potentially alter the receptor’s activity, leading to changes in neurotransmission and ultimately influencing behavior and cognition .
Biochemical Pathways
The dopamine receptor d3, which is potentially modulated by this compound, plays a crucial role in the dopaminergic neurotransmission pathway . Alterations in this pathway can have significant downstream effects, including changes in mood, behavior, and cognition .
Result of Action
The compound has shown antimicrobial activity, exhibiting good activity against S. aureus and C. albicans
Biochemical Analysis
Biochemical Properties
2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The interaction with proteases involves binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can modulate the activity of receptors, such as the dopamine receptor D2, by binding to its allosteric site .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving neurotransmitters. For instance, its interaction with the dopamine receptor D2 can alter dopamine signaling, impacting neuronal communication and potentially offering therapeutic benefits for neurological disorders. Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the binding site. Additionally, the compound can activate or inhibit receptors by binding to their allosteric sites, thereby modulating their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of receptor signaling observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can selectively inhibit target enzymes and receptors without significant toxicity. At higher doses, adverse effects such as toxicity and off-target interactions may occur. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and receptors. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for its function and efficacy in biochemical reactions .
Properties
IUPAC Name |
2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(23-14-12-22(13-15-23)16-6-2-1-3-7-16)10-11-24-20(26)17-8-4-5-9-18(17)21(24)27/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSCBHFBWPBZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.